molecular formula C15H17N5O2 B10938011 methyl 6-(1,3-dimethyl-1H-pyrazol-4-yl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate

methyl 6-(1,3-dimethyl-1H-pyrazol-4-yl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate

Cat. No.: B10938011
M. Wt: 299.33 g/mol
InChI Key: GQVYKFQGZOEBCC-UHFFFAOYSA-N
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Description

Methyl 6-(1,3-dimethyl-1H-pyrazol-4-yl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a pyrazole ring fused to a pyridine ring, with various methyl and ester substituents. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-(1,3-dimethyl-1H-pyrazol-4-yl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the cyclization of appropriate pyrazole and pyridine derivatives under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-(1,3-dimethyl-1H-pyrazol-4-yl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce a wide range of functional groups, such as halogens, alkyl groups, or aromatic rings.

Scientific Research Applications

Methyl 6-(1,3-dimethyl-1H-pyrazol-4-yl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It may be used in studies involving enzyme inhibition, receptor binding, and other biochemical processes.

    Medicine: The compound has potential therapeutic applications, including as an anti-inflammatory, antimicrobial, or anticancer agent.

    Industry: It can be used in the development of new materials, such as polymers or coatings, with specific properties.

Mechanism of Action

The mechanism of action of methyl 6-(1,3-dimethyl-1H-pyrazol-4-yl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole and pyridine derivatives, such as:

  • 1,3-dimethyl-1H-pyrazole
  • 1H-pyrazolo[3,4-b]pyridine
  • Methyl 4-pyridinecarboxylate

Uniqueness

Methyl 6-(1,3-dimethyl-1H-pyrazol-4-yl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific research applications and potential therapeutic uses.

Properties

Molecular Formula

C15H17N5O2

Molecular Weight

299.33 g/mol

IUPAC Name

methyl 6-(1,3-dimethylpyrazol-4-yl)-1,3-dimethylpyrazolo[3,4-b]pyridine-4-carboxylate

InChI

InChI=1S/C15H17N5O2/c1-8-11(7-19(3)17-8)12-6-10(15(21)22-5)13-9(2)18-20(4)14(13)16-12/h6-7H,1-5H3

InChI Key

GQVYKFQGZOEBCC-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1C2=NC3=C(C(=NN3C)C)C(=C2)C(=O)OC)C

Origin of Product

United States

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